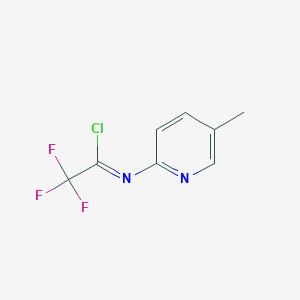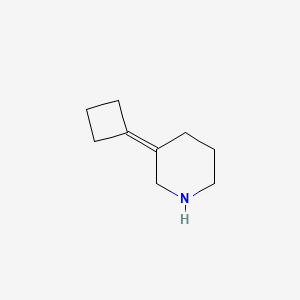
2-(4-Aminophenyl)-2,2-difluoroacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-2,2-difluoroacetonitrile is an organic compound that features a nitrile group attached to a difluoromethyl group and an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 4-aminobenzonitrile with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-2,2-difluoroacetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Substituted difluoromethyl derivatives.
Applications De Recherche Scientifique
2-(4-Aminophenyl)-2,2-difluoroacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging applications.
Medicine: It has potential as a precursor for the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: The compound can be used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-2,2-difluoroacetonitrile depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)acetonitrile: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(4-Aminophenyl)-2,2-dichloroacetonitrile: Contains chlorine atoms instead of fluorine, leading to different electronic effects and reactivity.
4-Aminobenzonitrile: Lacks the difluoromethyl group, making it less reactive in certain substitution reactions.
Uniqueness
2-(4-Aminophenyl)-2,2-difluoroacetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity. This group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable building block for the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10,5-11)6-1-3-7(12)4-2-6/h1-4H,12H2 |
Clé InChI |
PUJAXZAOZQJHEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


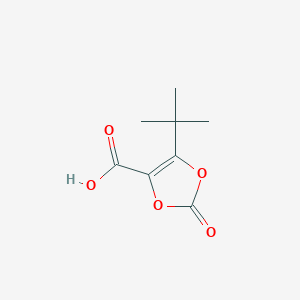

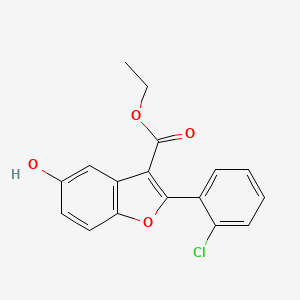
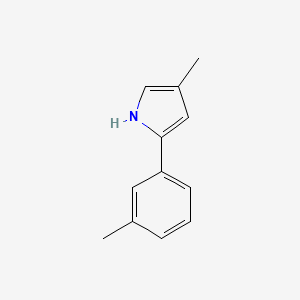
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)


